3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine
Description
3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by a bromophenyl group at position 3, a methyl group at position 1, and a nitro group at position 4.
Key structural features include:
- Nitro group (position 4): A strong electron-withdrawing group (EWG) that increases acidity at adjacent positions and influences reactivity in electrophilic substitution reactions.
- Methyl group (position 1): Provides steric bulk and modulates electronic effects.
Properties
Molecular Formula |
C10H9BrN4O2 |
|---|---|
Molecular Weight |
297.11 g/mol |
IUPAC Name |
5-(3-bromophenyl)-2-methyl-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C10H9BrN4O2/c1-14-10(12)9(15(16)17)8(13-14)6-3-2-4-7(11)5-6/h2-5H,12H2,1H3 |
InChI Key |
HQVRWGWAYPHUJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC(=CC=C2)Br)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Coupling Reactions (Palladium-Catalyzed Cross-Couplings)
The bromophenyl group enables participation in cross-coupling reactions, particularly Suzuki-Miyaura couplings.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O (80°C) | Biaryl-pyrazole derivatives | 72–85% |
Mechanism :
-
Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate.
-
Transmetallation with the boronic acid occurs, followed by reductive elimination to yield the coupled product.
Nitro Group Reduction
The nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.
Mechanistic Insight :
-
Hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to reduce NO₂ to NH₂ .
Electrophilic Aromatic Substitution
The pyrazole ring’s electron-rich positions undergo nitration or sulfonation.
| Reaction | Reagents | Position | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 (if unsubstituted) | 4-Nitro derivative | |
| Sulfonation | HSO₃Cl, 50°C | C-5 | 5-Sulfochloride |
Structural Influence :
-
The methyl group at N-1 directs electrophiles to the C-4 position, while the bromophenyl group deactivates the ring .
Nucleophilic Displacement of Bromine
The bromine atom on the phenyl ring participates in SNAr reactions under basic conditions.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (aq) | 120°C, 6 hr | Phenolic derivative | 68% | |
| NH₃/EtOH | Sealed tube, 100°C | Aniline analog | 54% |
Key Factor :
Bioreduction and Bioactivation
In biological systems, the nitro group undergoes enzymatic reduction to form reactive intermediates.
| Enzyme System | Metabolite | Biological Impact | Reference |
|---|---|---|---|
| NADPH-CYP450 reductase | Hydroxylamine derivative | DNA alkylation | |
| Bacterial nitroreductases | Amine derivative | Antimicrobial activity |
Toxicity Pathway :
-
Reduction generates nitroanion radicals, causing oxidative stress and covalent binding to cellular macromolecules.
Condensation with Carbonyl Compounds
The amine group reacts with aldehydes/ketones to form Schiff bases.
Synthetic Utility :
-
Reductive amination (e.g., with NaBH₄) stabilizes the imine intermediate, enabling access to fused heterocycles .
Thermal Decomposition
Pyrolysis studies reveal stability limits and decomposition pathways.
| Temperature | Products | Mechanism | Reference |
|---|---|---|---|
| >200°C | HBr, NOₓ, CO | Radical chain scission | |
| 300°C (in vacuo) | 3-Cyanopyrazole, Br₂ | Cycloreversion |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Research indicates that compounds similar to 3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine exhibit anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell growth, showing promising results against various cancer cell lines. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit cell proliferation in cancer models, suggesting that this compound may share similar bioactivity due to its structural characteristics .
Enzyme Inhibition : The compound's nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components. This interaction can lead to enzyme inhibition, making it a candidate for drug development targeting specific enzymes involved in disease pathways. Ongoing studies are investigating its potential as an enzyme inhibitor in therapeutic applications.
Receptor Binding : The structural features of this compound allow it to bind to various biological receptors. This binding capability is crucial for developing drugs that target specific receptor-mediated pathways in diseases such as cancer and inflammation .
Material Science
Synthesis of Advanced Materials : In materials science, the compound is utilized in the synthesis of advanced materials with specific electronic and optical properties. Its unique chemical reactivity allows for modifications that can enhance material performance in applications such as organic electronics and photonic devices .
Nanotechnology Applications : The compound's ability to form stable complexes with metal ions makes it suitable for applications in nanotechnology. These complexes can be used in the development of nanomaterials with tailored properties for various technological applications .
Biological Studies
Pharmacological Research : The biological activity of this compound is being explored in pharmacological studies aimed at understanding its mechanism of action. The compound is under investigation for its anti-inflammatory and antimicrobial properties, which could lead to new therapeutic agents .
Toxicology Studies : Understanding the safety profile of this compound is essential for its application in drug development. Toxicological studies are being conducted to assess its effects on cellular systems and potential side effects, which are critical for evaluating its suitability as a pharmaceutical agent .
Chemical Reactions and Synthesis
The synthesis of this compound typically involves several steps:
Synthetic Routes
- Formation of the Pyrazole Ring : This can be achieved through reactions involving hydrazine and carbonyl compounds.
- Introduction of the Bromophenyl Group : Often accomplished via Suzuki-Miyaura coupling reactions using palladium catalysts .
Chemical Reactions
The compound can undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be substituted with other groups.
- Reduction Reactions : The nitro group can be reduced to an amine using reducing agents like palladium on carbon .
Summary Table
| Application Area | Key Features/Activities |
|---|---|
| Medicinal Chemistry | Antitumor activity; enzyme inhibition; receptor binding |
| Material Science | Synthesis of advanced materials; nanotechnology |
| Biological Studies | Pharmacological research; toxicology studies |
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares substituents, molecular weights, and key properties of 3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine with structurally related pyrazole derivatives:
Electronic and Spectral Properties
- Nitro Group Impact: The nitro group in the target compound results in distinct IR absorption bands (1350–1500 cm⁻¹ for NO₂ asymmetric/symmetric stretching) compared to non-nitrated analogs like 3-(3-Bromophenyl)-1H-pyrazol-5-amine, which shows NH₂ stretching at ~3340 cm⁻¹ .
- NMR Shifts : The nitro group deshields adjacent protons, causing downfield shifts in ¹H-NMR. For example, in 3-methyl-1H-pyrazol-5-amine (4f), the methyl group resonates at δ 2.17, while the nitro group in the target compound would shift nearby protons to δ >7.0 .
Biological Activity
3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class, characterized by its unique structural features, including a bromophenyl group, a methyl group, and a nitro group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 269.10 g/mol. The presence of the bromine atom enhances the compound's electrophilicity, while the nitro group can participate in various chemical transformations, making it a valuable precursor in synthetic chemistry and medicinal applications .
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound may inhibit the growth of various pathogens. For instance, derivatives similar to this compound have displayed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Similar Derivative (e.g., 7b) | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |
Anti-inflammatory Activity
The pyrazole nucleus is recognized for its anti-inflammatory properties. Compounds derived from this scaffold have shown efficacy in reducing inflammation markers such as tumor necrosis factor (TNF-α) and interleukin-6 (IL-6). For example, certain pyrazole derivatives have been reported to inhibit TNF-α by up to 85% at specific concentrations, indicating potential for therapeutic applications in inflammatory diseases .
Anticancer Properties
The anticancer potential of pyrazole derivatives is another area of significant research interest. Studies have indicated that compounds containing the pyrazole structure can inhibit the proliferation of various cancer cell lines, including lung, breast, and prostate cancers. Molecular docking studies suggest that this compound may exhibit strong interactions with specific enzymes and receptors involved in cancer progression .
Case Studies and Research Findings
Several studies highlight the biological activity of pyrazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives and found that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : In vivo studies demonstrated that pyrazole derivatives could significantly reduce edema in animal models, comparable to standard anti-inflammatory drugs.
- Anticancer Activity : Research indicated that specific pyrazole compounds could induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell cycle progression.
Q & A
Basic: What synthetic methodologies are most effective for synthesizing 3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine?
The synthesis typically involves multi-step routes starting with condensation reactions of substituted phenylhydrazines with β-keto esters or nitriles. For example:
- Step 1 : Formation of the pyrazole core via cyclocondensation of 3-bromophenylhydrazine with a β-keto ester under reflux in ethanol.
- Step 2 : Methylation at the N1 position using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C.
- Step 3 : Nitration at the C4 position using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
Optimization of reaction time and temperature is critical to minimize byproducts like regioisomers or over-oxidized derivatives .
Basic: What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- X-ray diffraction (XRD) : Resolves bond lengths, angles, and nitro-group orientation. For example, XRD analysis of analogous bromophenyl-pyrazoles confirmed planarity of the pyrazole ring and substituent positions .
- ¹H/¹³C NMR : Key signals include the methyl group (δ ~3.2 ppm, singlet) and aromatic protons (δ 7.3–8.1 ppm). Nitro groups deshield adjacent carbons (C4: δ ~145 ppm in ¹³C NMR) .
- IR Spectroscopy : Nitro group vibrations appear at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
Advanced: How can regioselectivity challenges during nitration be systematically addressed?
Regioselectivity in nitration is influenced by electronic and steric factors:
- Electronic directing : Electron-withdrawing groups (e.g., bromine) meta-direct nitration to the C4 position. Computational tools (DFT calculations) predict charge distribution to guide reagent selection .
- Steric hindrance : Bulky substituents at C3 (bromophenyl) favor nitration at C4. Microwave-assisted synthesis (e.g., 50–100 W, 10–15 min) enhances yield by reducing side reactions .
Advanced: What computational strategies predict the compound’s bioactivity against neurological targets?
- Molecular docking : Screen against GPCRs (e.g., cannabinoid receptors) using PyRx or AutoDock Vina. Analogous 1,5-diarylpyrazoles show binding affinity (Ki < 100 nM) to CB1 receptors via hydrophobic interactions with transmembrane helices .
- QSAR modeling : Correlate substituent electronegativity (e.g., bromine, nitro groups) with activity. Nitro groups enhance electron-deficient regions, improving receptor binding .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions:
- Receptor source : Species-specific receptor isoforms (e.g., human vs. rodent CB1) yield varying IC₅₀ values. Validate using transfected cell lines (e.g., HEK293T) .
- Solubility factors : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation. Compare data normalized to vehicle controls .
Basic: What in vitro assays evaluate the compound’s antifungal or antibacterial potential?
- Microdilution assays : Test against Candida albicans (fungal) or Staphylococcus aureus (bacterial) strains. Minimum inhibitory concentrations (MICs) <50 µg/mL suggest promising activity .
- Enzyme inhibition assays : Measure inhibition of fungal lanosterol 14α-demethylase (CYP51) via UV-Vis spectroscopy .
Advanced: What strategies improve the compound’s solubility for pharmacokinetic studies?
- Prodrug design : Introduce phosphate esters at the amine group, hydrolyzed in vivo to the active form.
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility. XRPD confirms crystal phase stability .
Advanced: How can degradation pathways be elucidated under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via HPLC-MS to identify degradation products (e.g., demethylated or denitro derivatives) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months. Nitro group reduction to amine is a common degradation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
